3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to an aldol condensation reaction followed by oxidation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-4-oxo-4-phenylbutanoic acid
- 3-(4-Fluorophenyl)-4-oxo-4-phenylbutanoic acid
- 3-(4-Methylphenyl)-4-oxo-4-phenylbutanoic acid
Uniqueness
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activities
Properties
Molecular Formula |
C16H13ClO3 |
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Molecular Weight |
288.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(10-15(18)19)16(20)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19) |
InChI Key |
OFYKEXXOPOBMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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